![molecular formula C20H27NO3 B12630082 N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide CAS No. 920277-69-6](/img/structure/B12630082.png)
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide is a compound with the chemical formula C₂₀H₂₇NO₃.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide involves several steps. One common method includes the reaction of naphthalene-2-carboxylic acid with (2S)-1,3-dihydroxynonane in the presence of coupling agents. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects against diseases like tuberculosis.
Mecanismo De Acción
The mechanism of action of N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacterial cells, leading to the disruption of essential metabolic pathways. This inhibition can result in the death of the bacterial cells, making it a potential antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
Naphthamide Derivatives: Compounds like N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide.
Quinoline-2-carboxamides: Compounds with similar structural features and biological activities.
4-Arylthiazole-2-carboxamides: Another class of compounds with comparable properties.
Uniqueness
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide stands out due to its specific stereochemistry and the presence of both hydroxyl and amide functional groups.
Propiedades
Número CAS |
920277-69-6 |
|---|---|
Fórmula molecular |
C20H27NO3 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-[(2S)-1,3-dihydroxynonan-2-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H27NO3/c1-2-3-4-5-10-19(23)18(14-22)21-20(24)17-12-11-15-8-6-7-9-16(15)13-17/h6-9,11-13,18-19,22-23H,2-5,10,14H2,1H3,(H,21,24)/t18-,19?/m0/s1 |
Clave InChI |
FLNZIXAAJSYJCN-OYKVQYDMSA-N |
SMILES isomérico |
CCCCCCC([C@H](CO)NC(=O)C1=CC2=CC=CC=C2C=C1)O |
SMILES canónico |
CCCCCCC(C(CO)NC(=O)C1=CC2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
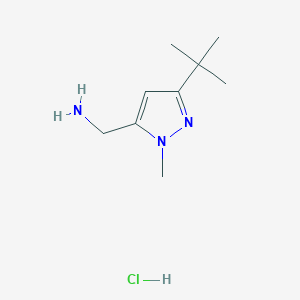
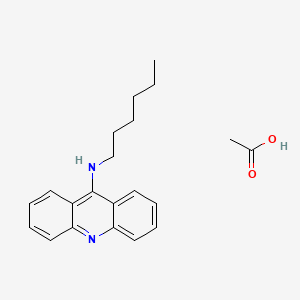

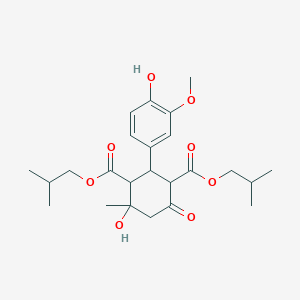

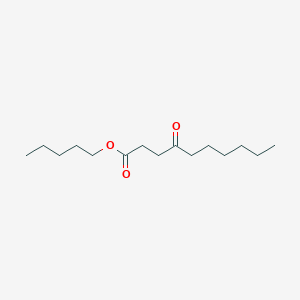
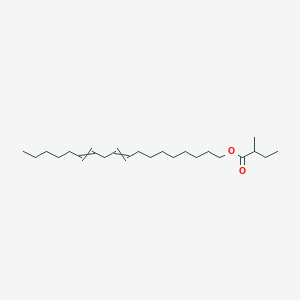
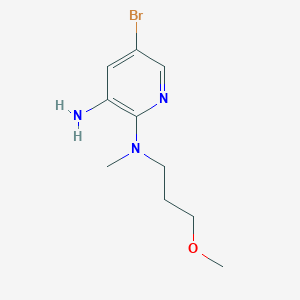
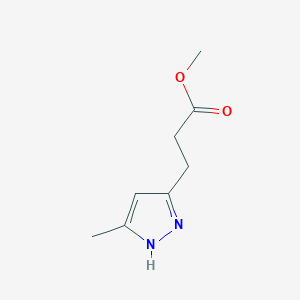
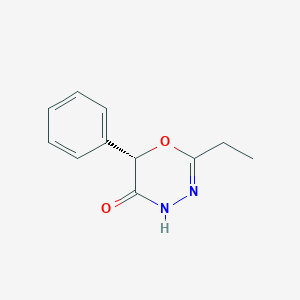
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
